2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide
CAS No.: 1093630-31-9
Cat. No.: VC6822004
Molecular Formula: C16H20N2O4S
Molecular Weight: 336.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093630-31-9 |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.41 |
| IUPAC Name | 2-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C16H20N2O4S/c1-11-6-7-12(2)15(9-11)23(20,21)18-13(3)16(19)17-10-14-5-4-8-22-14/h4-9,13,18H,10H2,1-3H3,(H,17,19) |
| Standard InChI Key | YCTQHAATFOYQNT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)NCC2=CC=CO2 |
Introduction
2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide is an organic compound that belongs to the sulfonamide class. It is characterized by a sulfonamide group attached to a 2,5-dimethylbenzene moiety and a furan-2-ylmethyl group linked to a propanamide functional group. This structural complexity suggests potential applications in medicinal chemistry and materials science.
Synthesis
The synthesis of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide typically involves a nucleophilic substitution reaction. The process begins with the reaction between 2,5-dimethylbenzenesulfonyl chloride and furan-2-ylmethanamine in the presence of a base such as triethylamine or pyridine. This base is used to neutralize the hydrochloric acid formed during the reaction.
Synthetic Steps:
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Starting Materials: 2,5-dimethylbenzenesulfonyl chloride and furan-2-ylmethanamine.
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Reaction Conditions: The reaction is carried out in a solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
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Purification: The product is purified through recrystallization or column chromatography.
Biological Activity
The biological activity of 2-(2,5-dimethylbenzenesulfonamido)-N-[(furan-2-yl)methyl]propanamide is primarily attributed to its sulfonamide moiety, which can mimic para-aminobenzoic acid (PABA). This mimicry allows the compound to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis, thereby exhibiting antimicrobial properties.
Antimicrobial Mechanism:
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Inhibition of Dihydropteroate Synthase: By competing with PABA, the compound disrupts bacterial folic acid synthesis, leading to the inhibition of bacterial growth.
Applications in Research
This compound has several applications in scientific research, particularly in medicinal chemistry and materials science. Its structural complexity and biological activity make it a valuable candidate for further study in these fields.
Potential Applications:
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Medicinal Chemistry: Its antimicrobial properties suggest potential use in developing new antimicrobial agents.
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Materials Science: The compound's unique structure could contribute to the development of novel materials with specific properties.
Physical Property Considerations:
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Solubility: Data on solubility remains unavailable, which is important for determining its behavior in different solvents.
Future Research Directions:
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Biological Activity Studies: Further exploration of its antimicrobial properties and potential applications in drug development.
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Synthetic Chemistry: Investigating new synthetic routes to improve yield and purity.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Weight | Approximately 336.41 g/mol |
| CAS Number | 1093630-31-9 |
| Chemical Class | Sulfonamide |
| Biological Activity | Antimicrobial, potential inhibitor of dihydropteroate synthase |
| Synthetic Route | Nucleophilic substitution involving 2,5-dimethylbenzenesulfonyl chloride and furan-2-ylmethanamine |
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